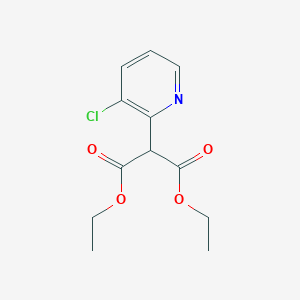
Diethyl 2-(3-chloropyridin-2-yl)malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-(3-chloropyridin-2-yl)malonate is an organic compound with the molecular formula C12H14ClNO4. It is a derivative of malonic acid, where the hydrogen atoms on the methylene group are replaced by a 3-chloropyridin-2-yl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl 2-(3-chloropyridin-2-yl)malonate can be synthesized through the alkylation of diethyl malonate with 3-chloropyridine. The reaction typically involves the use of a strong base, such as sodium ethoxide, to deprotonate the diethyl malonate, forming an enolate ion. This enolate ion then undergoes nucleophilic substitution with 3-chloropyridine to form the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of microwave-assisted synthesis to reduce reaction times and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2-(3-chloropyridin-2-yl)malonate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted pyridines.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium carbonate.
Nucleophiles: Amines, thiols.
Acids: Hydrochloric acid for hydrolysis reactions.
Major Products Formed
Substituted Pyridines: Formed through substitution reactions.
Carboxylic Acids: Formed through hydrolysis of ester groups.
Decarboxylated Products: Formed through thermal decarboxylation.
Aplicaciones Científicas De Investigación
Diethyl 2-(3-chloropyridin-2-yl)malonate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to undergo various chemical transformations.
Material Science: Can be used in the synthesis of polymers with specific properties.
Mecanismo De Acción
The mechanism of action of diethyl 2-(3-chloropyridin-2-yl)malonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The presence of the electron-withdrawing chlorine atom on the pyridine ring enhances its reactivity, allowing it to participate in a wide range of chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl Malonate: A simpler ester of malonic acid, used in similar synthetic applications.
Dimethyl Malonate: Another ester of malonic acid, with similar reactivity but different physical properties.
Diethyl 2-(2-pyridyl)malonate: A similar compound with a pyridine ring, but without the chlorine substituent.
Uniqueness
Diethyl 2-(3-chloropyridin-2-yl)malonate is unique due to the presence of the chlorine atom on the pyridine ring, which enhances its reactivity and allows for a wider range of chemical transformations compared to its non-chlorinated counterparts .
Propiedades
Fórmula molecular |
C12H14ClNO4 |
|---|---|
Peso molecular |
271.69 g/mol |
Nombre IUPAC |
diethyl 2-(3-chloropyridin-2-yl)propanedioate |
InChI |
InChI=1S/C12H14ClNO4/c1-3-17-11(15)9(12(16)18-4-2)10-8(13)6-5-7-14-10/h5-7,9H,3-4H2,1-2H3 |
Clave InChI |
JGBYAJCHGHKAFQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C1=C(C=CC=N1)Cl)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




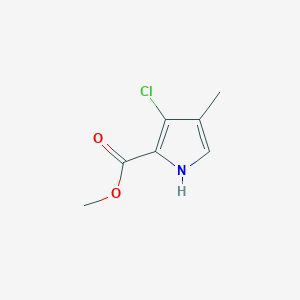
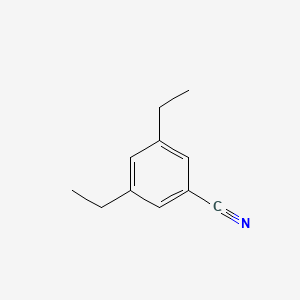
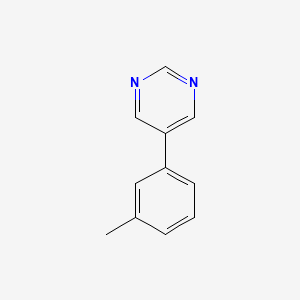
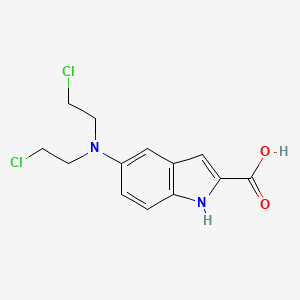

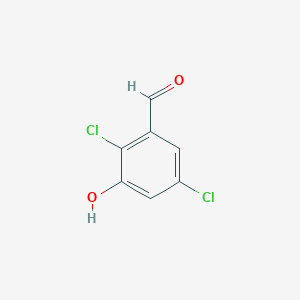
![5-methyl-2-phenyl-3-(piperidin-1-yl)-4-((2-(trimethylsilyl)ethoxy)methyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B13915786.png)



![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[benzo[b][1,4]benzoxasiline-10,5'-benzo[b][1]benzosilole]](/img/structure/B13915820.png)

